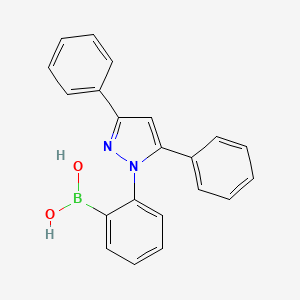
5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidine ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 3-fluorobenzaldehyde, which can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This can be done by reacting the oxazolidine intermediate with a suitable amine, such as propylamine, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxazolidine ring can contribute to its stability and reactivity. The carboxamide group may facilitate interactions with biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Fluorophenyl)-2-oxo-N-methyloxazolidine-3-carboxamide
- 5-(3-Fluorophenyl)-2-oxo-N-ethyloxazolidine-3-carboxamide
- 5-(3-Fluorophenyl)-2-oxo-N-butyl-oxazolidine-3-carboxamide
Uniqueness
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific combination of a fluorophenyl group, an oxazolidine ring, and a propyl carboxamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
34725-15-0 |
|---|---|
Molekularformel |
C13H15FN2O3 |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C13H15FN2O3/c1-2-6-15-12(17)16-8-11(19-13(16)18)9-4-3-5-10(14)7-9/h3-5,7,11H,2,6,8H2,1H3,(H,15,17) |
InChI-Schlüssel |
XZHCWFVAEZLIDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


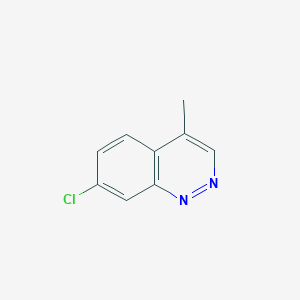
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)

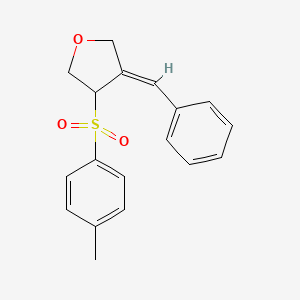
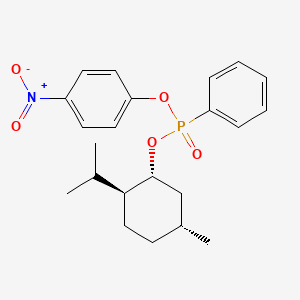
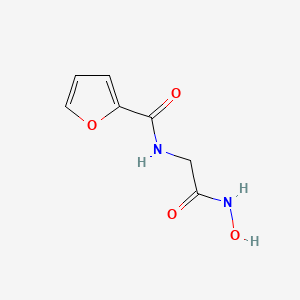
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)

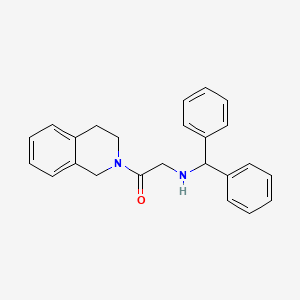
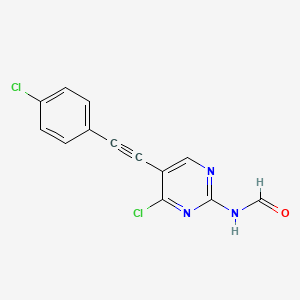
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
